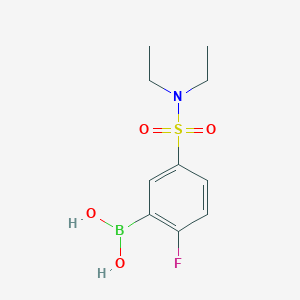
(5-(N,N-Diethylsulfamoyl)-2-fluorophenyl)boronsäure
Übersicht
Beschreibung
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic reagents with boron compounds . The specifics of the synthesis can vary depending on the desired boronic acid and the starting materials.Molecular Structure Analysis
The molecular structure of a boronic acid typically consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom is capable of forming stable covalent bonds with other atoms, making boronic acids useful in a variety of chemical reactions .Chemical Reactions Analysis
Boronic acids are known for their role in various chemical reactions. They are often used in cross-coupling reactions, which are widely used in organic synthesis. They can also act as Lewis acids, accepting a pair of electrons from a Lewis base .Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on their structure. Generally, they are solid at room temperature and are stable under normal conditions. They can exhibit unique reactivity due to the presence of the boron atom .Wissenschaftliche Forschungsanwendungen
Synthese von Borinsäurederivaten
(5-(N,N-Diethylsulfamoyl)-2-fluorophenyl)boronsäure: ist ein wertvoller Vorläufer bei der Synthese von Borinsäurederivaten. Diese Derivate sind weniger untersucht als Boronsäuren, weisen aber aufgrund ihrer zwei C–B-Bindungen und einer B–O-Bindung eine erhöhte Lewis-Acidität auf . Sie werden verwendet in:
Entwicklung von Fluoreszenz-Sonden
Die Verbindung kann in die Synthese von PBA-BODIPY-Farbstoffen integriert werden . Diese Farbstoffe kombinieren die Rezeptor-ähnliche Fähigkeit des Phenylboronsäure-Moleküls mit der Vielseitigkeit von BODIPY-Derivaten, was zu folgenden Ergebnissen führt:
C–H-Funktionalisierung
Die Verbindung dient als Substrat für die meta-selektive C–H-Funktionalisierung . Dieser Prozess wird durch MIDA-Boronate gesteuert, die stabile Boronsäurederivate sind, die als Schutzgruppen und in iterativen Kreuzkupplungen verwendet werden und zu folgenden Ergebnissen führen:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(diethylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7,14-15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYWNDSBBYYNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


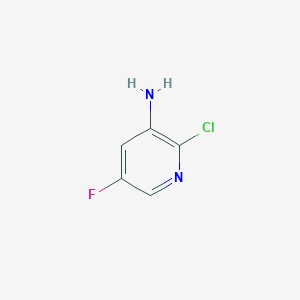
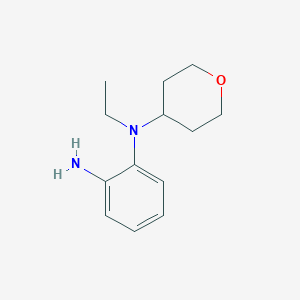
![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(3-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531271.png)
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
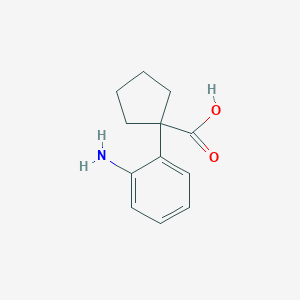
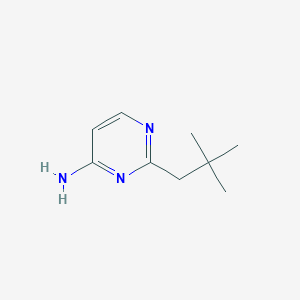


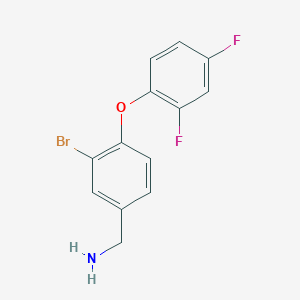
![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
